molecular formula C24H19NO5 B285104 2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide

2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide

Katalognummer: B285104
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: XMVLJRSYMGKPAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide, commonly known as "Compound X," is a synthetic chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of chromene derivatives and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.

Wissenschaftliche Forschungsanwendungen

Compound X has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, it has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use as a drug delivery agent, as it can easily penetrate cell membranes and target specific cells and tissues.
In agriculture, Compound X has been studied for its potential use as a pesticide and herbicide. It has been found to exhibit strong insecticidal and herbicidal activities against various pests and weeds. It has also been studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Compound X is not fully understood, but it is believed to act through various pathways. In the field of medicine, it has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer development. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In agriculture, Compound X has been found to disrupt the normal functioning of various physiological processes in pests and weeds, leading to their death. It has also been found to inhibit the growth and development of various microorganisms, such as fungi and bacteria.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects, depending on the application. In the field of medicine, it has been found to reduce inflammation and pain, inhibit tumor growth and metastasis, and inhibit the replication of various viruses. It has also been found to exhibit minimal toxicity towards normal cells and tissues.
In agriculture, Compound X has been found to exhibit strong insecticidal and herbicidal activities, leading to the death of pests and weeds. It has also been found to exhibit low toxicity towards non-target organisms, such as beneficial insects and animals.

Vorteile Und Einschränkungen Für Laborexperimente

Compound X has several advantages for use in lab experiments. It is easy to synthesize and purify, and its chemical properties can be easily modified to suit specific applications. It also exhibits strong activity at low concentrations, making it a cost-effective option for use in experiments.
However, there are also limitations associated with the use of Compound X in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity towards non-target organisms are not well characterized. Additionally, its use may be restricted due to regulatory and safety concerns.

Zukünftige Richtungen

There are several future directions for the study of Compound X. In the field of medicine, further studies are needed to fully understand its mechanism of action and potential use in the treatment of various diseases. It may also be studied for its potential use as a drug delivery agent and in the development of new therapeutics.
In agriculture, further studies are needed to fully understand its potential use as a pesticide and herbicide. It may also be studied for its potential use in the development of new materials and coatings.
Overall, Compound X is a promising synthetic compound that has gained significant attention in the field of scientific research. Its unique chemical properties and potential applications make it a valuable tool for further study and development.

Synthesemethoden

The synthesis of Compound X involves the reaction of 4-methylphenol with 3-(chloromethyl)-4-hydroxy-2H-chromen-2-one, followed by the reaction of the resulting intermediate with N-phenylacetamide. The final product is obtained after purification using column chromatography. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.

Eigenschaften

Molekularformel

C24H19NO5

Molekulargewicht

401.4 g/mol

IUPAC-Name

2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-phenylacetamide

InChI

InChI=1S/C24H19NO5/c1-16-7-9-18(10-8-16)30-22-14-29-21-13-19(11-12-20(21)24(22)27)28-15-23(26)25-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,25,26)

InChI-Schlüssel

XMVLJRSYMGKPAQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4

Kanonische SMILES

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.